Product packaging for 3-Bromo-6-methylchromone(Cat. No.:CAS No. 102653-68-9)

3-Bromo-6-methylchromone

Cat. No.: B1290892
CAS No.: 102653-68-9
M. Wt: 239.06 g/mol
InChI Key: MSGSIDWZOPALIZ-UHFFFAOYSA-N
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Description

Significance of Chromone (B188151) Heterocycles as Privileged Scaffolds in Medicinal Chemistry Research

Chromone and its analogs are recognized as "privileged structures" in medicinal chemistry. This term describes molecular frameworks that are able to bind to multiple, unrelated biological targets, making them versatile templates for drug design. acs.orgresearchgate.netacs.org The structural rigidity and synthetic accessibility of the chromone nucleus allow for a high degree of chemical diversity, enabling the development of compounds with a wide array of pharmacological activities. nih.govacs.org

The therapeutic potential of chromone derivatives is extensive, with research demonstrating their efficacy in various domains. These compounds have shown promise as:

Antimicrobial and Antifungal Agents: Chromone derivatives have been effective against a range of microbial and fungal pathogens. ijrar.orgnih.gov

Antiviral Compounds: Certain chromones have exhibited activity against various viruses. nih.govnih.gov

Anticancer Agents: The chromone scaffold is a component of several compounds investigated for their antitumor properties. researchgate.netnih.govnih.gov

Anti-inflammatory Drugs: The anti-inflammatory potential of chromones is a significant area of research. nih.govnih.gov

Antioxidants: Many chromone derivatives possess antioxidant properties, which are beneficial in combating oxidative stress-related conditions. nih.gov

Enzyme Inhibitors: Chromones have been found to inhibit various enzymes, which is a key mechanism in treating a broad spectrum of diseases. ijrar.orgnih.gov

The diverse biological activities of chromones underscore their importance as a foundational scaffold for the development of new therapeutic agents for a variety of human diseases. researchgate.netnih.gov

Overview of Halogenated Chromones in Chemical Biology Investigations

The introduction of halogen atoms into the chromone scaffold can significantly modulate the biological activity of the resulting compounds. Halogenation can enhance properties like lipophilicity, which can improve a compound's ability to cross cell membranes and interact with biological targets. researchgate.net While halogen-containing chromones are rare in nature, synthetic efforts have focused on creating these derivatives to explore their therapeutic potential. core.ac.uk

Research has shown that halogenated chromones can exhibit enhanced biological activities compared to their non-halogenated counterparts. core.ac.uk For instance, the presence of fluorine or iodine substituents on the chromone core has been observed to increase antibacterial activity. acs.org Specific halogenated chromones have been identified as potential amebicidal and antifungal agents. acs.org

The synthesis of halogenated chromones can be achieved through various methods, including the direct halogenation of the chromone nucleus or by using halogenated precursors in the synthesis process. core.ac.uk The study of these compounds is a crucial area of research, as the increased functionality provided by halogen atoms allows for the construction of more elaborate and potentially more effective therapeutic agents. core.ac.uk

Research Landscape of 3-Bromo-6-methylchromone and Related Methylchromones

Within the broader class of chromones, this compound is a specific compound that has been a subject of interest in organic synthesis and for its potential biological activities. smolecule.com Its structure features a bromine atom at the 3-position and a methyl group at the 6-position of the chromone ring system. smolecule.com This compound serves as a versatile intermediate for creating a variety of other chemical derivatives. biosynth.com

The reactivity of the bromine atom at the C-3 position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create new molecules. smolecule.com The methyl group at the C-6 position can also influence the reactivity and biological profile of the molecule. smolecule.com

Research into this compound and its derivatives has explored their potential antimicrobial, antioxidant, and antitumor effects. smolecule.com While preliminary studies have shown promise, further investigation is required to fully elucidate their mechanisms of action and therapeutic efficacy. smolecule.com

The study of methylchromones, in general, is an active area of research. Although less common in nature than other chromone derivatives, synthetic 2-methylchromones have demonstrated significant biological activities. researchgate.netumich.edu The chemical transformations of these compounds are widely explored to develop new and potentially more potent biologically active molecules. researchgate.net For example, 6-methylchromone-3-carbonitrile has been used as a starting material to synthesize a variety of annulated chromone systems with diverse heterocyclic structures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO2 B1290892 3-Bromo-6-methylchromone CAS No. 102653-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSIDWZOPALIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641063
Record name 3-Bromo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102653-68-9
Record name 3-Bromo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Methylchromone and Its Analogues

Direct Bromination Approaches to Chromone (B188151) Scaffolds

Direct bromination of the chromone ring is a common and often efficient method for the synthesis of brominated chromones. The regioselectivity of the bromination is influenced by the substituents already present on the chromone scaffold and the choice of brominating agent and reaction conditions.

Bromination of 6-Methylchromone (B1361143)

The synthesis of 3-bromo-6-methylchromone can be achieved by the direct bromination of 6-methylchromone. A frequently employed reagent for this transformation is N-bromosuccinimide (NBS), which serves as a convenient and safer alternative to liquid bromine. The reaction is typically carried out in a suitable organic solvent. For instance, the reaction of 6-methylchromone with NBS in 1,2-dimethoxyethane (B42094) at room temperature has been reported to afford this compound in high yield. The use of a radical initiator is generally not required for the bromination at the C-3 position of the chromone ring, as the reaction proceeds via an electrophilic addition-elimination mechanism.

Starting MaterialReagentSolventTemperatureProductYield (%)
6-MethylchromoneN-Bromosuccinimide (NBS)1,2-DimethoxyethaneRoom TemperatureThis compound~96

Bromination of Formylchromones leading to 6-Bromo-3-formylchromone

The synthesis of 6-bromo-3-formylchromone can be approached in a couple of ways. One method involves the direct bromination of 3-formylchromone. However, a more common and often more regioselective approach is to introduce the bromine atom at the desired position on the aromatic ring of a precursor molecule before the formation of the chromone ring.

A widely used method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. researchgate.netsciforum.net This reaction involves the formylation of a substituted 2-hydroxyacetophenone (B1195853) with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. To obtain 6-bromo-3-formylchromone, the starting material would be 5-bromo-2-hydroxyacetophenone. The Vilsmeier-Haack reaction on this substrate leads to the formation of the 3-formyl group and subsequent cyclization to the desired 6-bromo-3-formylchromone.

Starting MaterialReagentsProduct
5-Bromo-2-hydroxyacetophenonePOCl₃, DMF6-Bromo-3-formylchromone

Multi-Step Synthesis Strategies for Substituted Chromones

Multi-step syntheses offer greater flexibility in the introduction of various substituents on the chromone scaffold. These strategies typically involve the initial construction of a substituted acyclic precursor, followed by a cyclization reaction to form the benzopyranone ring system.

Condensation Reactions involving Appropriate Starting Materials

Several classical condensation reactions are employed to assemble the carbon skeleton of chromones. The Baker-Venkataraman rearrangement and the Claisen condensation are two prominent examples. ijrpc.com In the context of substituted chromones, these reactions would involve appropriately substituted 2-hydroxyacetophenones and benzoyl chlorides (for the Baker-Venkataraman rearrangement) or esters (for the Claisen condensation).

For instance, a substituted 2-hydroxyacetophenone can be acylated with a substituted benzoyl chloride to form an O-aroyl ester. This ester can then undergo a base-catalyzed Baker-Venkataraman rearrangement to yield a 1,3-diketone, which is a key intermediate for chromone synthesis.

Another approach is the Claisen-Schmidt condensation, which involves the reaction of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325). researchgate.net This chalcone can then be cyclized to a flavone (B191248) (a 2-phenylchromone derivative).

Reaction NameStarting MaterialsIntermediate
Baker-Venkataraman RearrangementSubstituted 2-hydroxyacetophenone, Substituted benzoyl chloride1,3-Diketone
Claisen-Schmidt CondensationSubstituted 2-hydroxyacetophenone, Substituted benzaldehydeChalcone

Cyclization Reactions for Benzopyranone Ring Formation

The final step in many multi-step syntheses of chromones is the cyclization of an appropriate acyclic precursor to form the benzopyranone ring. The specific conditions for this cyclization depend on the nature of the precursor.

For the 1,3-diketones generated from the Baker-Venkataraman rearrangement, acid-catalyzed cyclization is a common method to afford the corresponding chromone. ijrpc.com Similarly, the oxidative cyclization of chalcones, often mediated by reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), leads to the formation of flavones.

An alternative and widely used method for constructing the chromone ring from 2-hydroxyacetophenones is the Kostanecki-Robinson reaction. This reaction involves the acylation of a 2-hydroxyacetophenone with an aliphatic anhydride (B1165640) in the presence of the corresponding sodium salt, leading to the formation of a 3-substituted chromone.

PrecursorReagents/ConditionsProduct
1,3-DiketoneAcid catalyst (e.g., H₂SO₄)Chromone
ChalconeI₂, DMSOFlavone
2-HydroxyacetophenoneAliphatic anhydride, Sodium salt of the corresponding acid3-Substituted Chromone

Advanced Synthetic Techniques

In addition to classical methods, modern synthetic chemistry has introduced advanced techniques for the synthesis of chromones, offering advantages such as improved efficiency, milder reaction conditions, and novel reaction pathways. One such example is the use of visible-light-induced cascade reactions. For instance, a visible-light-induced cascade chromone cyclization/chalcogenation has been developed. researchgate.net This three-component reaction utilizes elemental sulfur or selenium as the chalcogen source and allows for the synthesis of 3-chalcogenyl-chromones under mild conditions at room temperature. researchgate.net While not directly producing this compound, this methodology highlights the potential of photochemical methods in the synthesis of functionalized chromone analogues.

Microwave-Assisted Synthetic Routes for Bromochromone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like chromones, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions with fewer by-products. researchgate.netarkat-usa.org These benefits align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govanalis.com.my

In the context of bromochromone synthesis, microwave irradiation provides an efficient alternative for key reaction steps. For instance, the transformation of flavanones into 3-bromoflavones, a closely related class of chromone derivatives, has been successfully achieved using N-bromosuccinimide (NBS) as the brominating agent under solvent-free microwave irradiation. This method is noted for its good to excellent yields and very short reaction times, typically around 10 minutes. core.ac.uk

The general advantages of using microwave-assisted synthesis for chromone derivatives are a result of the direct interaction of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This contrasts with conventional heating, which relies on slower, less efficient heat transfer.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocyclic Compounds
ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction TimeMinutes arkat-usa.organalis.com.myHours arkat-usa.organalis.com.my
YieldOften higher nih.govanalis.com.myOften lower analis.com.my
Energy ConsumptionLower nih.govHigher
By-productsFewer researchgate.netMore prevalent
ConditionsCan often be solvent-free nih.govcore.ac.ukTypically requires solvents

While a specific microwave-assisted protocol for this compound is not detailed in the provided sources, the successful application of this technology to similar bromo-chromone structures strongly suggests its utility. A plausible route would involve the cyclization of a suitable precursor, such as a brominated 1-(2-hydroxy-4-methylphenyl)propane-1,3-dione, under microwave irradiation.

Vilsmeier-Haack Reaction in Chromone Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It has proven to be a highly effective tool for the construction of 3-formylchromones, which are valuable intermediates for synthesizing a variety of chromone derivatives. sciforum.netsciforum.net The reaction typically employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comwikipedia.org

The synthesis of the chromone ring via the Vilsmeier-Haack reaction generally starts with an o-hydroxyacetophenone derivative. sciforum.netscite.ai The Vilsmeier reagent acts as both a formylating agent and a cyclizing agent. ijpcbs.com The mechanism involves an electrophilic substitution on the activated aromatic ring, followed by cyclization to form the chromone skeleton with a formyl group at the 3-position. ijpcbs.comscite.ai This method is known for producing 3-formylchromones in very good yields. sciforum.net

For the synthesis of a precursor to this compound, one would start with 2-hydroxy-5-methylacetophenone. The reaction with the Vilsmeier reagent (POCl₃/DMF) would yield 6-methylchromone-3-carbaldehyde. This intermediate could then be subjected to further reactions to introduce the bromine atom at the 3-position, for example, through conversion of the aldehyde to a different functional group that can be easily substituted by bromine.

Table 2: Vilsmeier-Haack Synthesis of 3-Formylchromones
Starting MaterialReagentsProductReference
o-hydroxy aryl alkyl ketonesPOCl₃, DMF3-formylchromones scite.ai
2-hydroxyacetophenone derivativesPOCl₃, DMF3-formylchromones sciforum.net
2,5-dihydroxy acetophenonePOCl₃, DMF6-hydroxy-4-chromone-3-carbaldehyde ijpcbs.com

The Vilsmeier-Haack reaction is a cornerstone in chromone chemistry, providing reliable access to 3-functionalized chromones that serve as pivotal building blocks for more complex derivatives. sciforum.netresearchgate.net

Chemical Transformations and Derivatization of 3 Bromo 6 Methylchromone

Reactions at the Bromine Moiety (C-3 Position)

The bromine atom at the C-3 position of the chromone (B188151) ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the C-3 position, due to the adjacent carbonyl group and the bromine atom, makes it susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

One common application of this reactivity is the synthesis of 3-aminochromone derivatives. The reaction of 3-bromo-6-methylchromone with various primary and secondary amines can lead to the formation of the corresponding 3-amino-6-methylchromone derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. For instance, a new method has been developed to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold, which can be adapted for this compound. nih.govresearchgate.net

The reaction of 3-halochromones with 3-ketoamides proceeds via a 1,4-addition of the methylene (B1212753) carbon of the ketoamide to the chromone, followed by cyclization and ring-cleavage to afford 2-(salicyloyl)furans. beilstein-journals.org The yields of these reactions are highly dependent on the nature of the halogen at the C-3 position. beilstein-journals.org

NucleophileProductReaction Conditions
Primary/Secondary Amines3-Amino-6-methylchromone derivativesBase, Solvent (e.g., DMF, EtOH)
3-Ketoamides2-(4-methylsalicyloyl)furan derivativesBase, Solvent (e.g., Dioxane)

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. nih.govlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of the this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. nih.govillinois.edu This methodology has been widely used to synthesize a variety of 3-substituted chromones. nih.govorganic-chemistry.org

The general mechanism involves an oxidative addition of the 3-bromochromone (B1268052) to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgresearchgate.net

Organoboron ReagentProductCatalyst/Base
Arylboronic acid3-Aryl-6-methylchromonePd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)
Heteroarylboronic acid3-Heteroaryl-6-methylchromonePd catalyst, Base
Vinylboronic acid/ester3-Vinyl-6-methylchromonePd catalyst, Base

Reactions at the Methyl Moiety (C-6 Position)

The methyl group at the C-6 position of the chromone ring, while generally less reactive than the bromine at C-3, can also be a site for various chemical transformations, including oxidation and functionalization for further derivatization.

Oxidation of the Methyl Group

The methyl group can be oxidized to introduce oxygen-containing functional groups, such as an aldehyde (formyl) or a carboxylic acid group. These transformations significantly alter the electronic properties and reactivity of the molecule, providing a key intermediate for the synthesis of more complex derivatives.

For example, the oxidation of a methyl group on an aromatic ring can be achieved using various oxidizing agents. The conversion of the methyl group to a formyl group can be accomplished through methods like the Vilsmeier-Haack reaction on a precursor molecule. sciforum.netresearchgate.net Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents.

Functionalization of the Methyl Group for Further Derivatization

The methyl group can be functionalized to introduce reactive handles for subsequent chemical modifications. A common strategy is the bromination of the methyl group to form a bromomethyl derivative. google.com This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. mdpi.com

The resulting 3-bromo-6-(bromomethyl)chromone is a highly versatile intermediate. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of a diverse library of compounds.

Reactivity of the Chromone Ring System

The chromone ring system itself possesses inherent reactivity that can be exploited for further derivatization. The γ-pyrone ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 position. tandfonline.com This can lead to ring-opening reactions, which can be followed by recyclization to form different heterocyclic systems. tandfonline.comresearchgate.net

Reactions with binucleophiles can lead to the formation of fused heterocyclic systems. tandfonline.com For instance, the reaction of 3-formylchromones with 1,2-, 1,3-, and 1,4-binucleophiles can yield five, six, and seven-membered heterocyclic rings, respectively. tandfonline.com These reactions typically proceed through an initial condensation with the aldehyde group, followed by a nucleophilic attack on the C-2 position of the chromone ring, leading to ring opening and subsequent recyclization. tandfonline.com

Ring Opening and Recyclization Reactions of 3-Functionalized Chromones

The γ-pyrone ring of the chromone system is susceptible to nucleophilic attack, particularly at the C-2 position. This reactivity is the basis for a variety of ring opening and recyclization (RORC) reactions, which are powerful methods for the synthesis of diverse heterocyclic compounds. In the case of 3-functionalized chromones, including 3-halochromones like this compound, the reaction with binucleophiles offers a pathway to a wide array of new chemical entities.

The general mechanism for the reaction of a 3-substituted chromone with a binucleophile involves an initial nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring. tandfonline.com The resulting intermediate can then undergo an intramolecular recyclization, with the nature of the final product being dependent on the functional group at the C-3 position and the type of binucleophile used. tandfonline.com For 3-halochromones, the halogen can act as a leaving group in the subsequent cyclization step.

While specific studies detailing the ring opening and recyclization reactions of this compound with various binucleophiles are not extensively documented, the general reactivity pattern of 3-halochromones suggests that it would serve as a valuable substrate for the synthesis of fused heterocyclic systems. For instance, reaction with 1,2-binucleophiles such as hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives fused to the benzene (B151609) ring. Similarly, 1,3- and 1,4-binucleophiles would be expected to yield six- and seven-membered heterocyclic rings, respectively. tandfonline.com

A cascade reaction involving a nucleophilic attack at the C-2 position with subsequent ring opening is a common pathway for 3-functionalized chromones. For example, the reaction of a related 3-substituted-6-methylchromone derivative with acetylacetone (B45752) in the presence of a base leads to a functionalized benzophenone (B1666685) derivative through a tandem process of ring opening and intramolecular recyclization. tandfonline.com

Table 1: Expected Products from Ring Opening and Recyclization Reactions of this compound with Various Binucleophiles

BinucleophileExpected Heterocyclic Product Core
Hydrazine (B178648)Pyrazole
HydroxylamineIsoxazole
EthylenediamineDiazepine
o-PhenylenediamineBenzodiazepine

Domino Reactions with Activated Carbonyl Compounds

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. beilstein-journals.org Chromones are known to participate in domino reactions with activated carbonyl compounds, and the substituent at the C-3 position plays a crucial role in directing the course of these reactions. beilstein-journals.orguni-rostock.de

For 3-halochromones, the reaction with activated carbonyl compounds such as β-ketoesters or 1,3-diketones typically proceeds through an initial Michael addition of the enolate of the carbonyl compound to the electron-deficient C-2/C-3 double bond of the chromone. This is often followed by the opening of the pyrone ring. The halogen atom at the C-3 position can then be eliminated in a subsequent step, leading to the formation of highly functionalized products. The regioselectivity of these reactions is highly dependent on the nature of the chromone and the nucleophile. beilstein-journals.org

While specific examples of domino reactions involving this compound are not prevalent in the literature, the general reactivity of 3-halochromones suggests that it would be a suitable substrate for such transformations. The interaction of chromones with activated carbonyl compounds can lead to a diverse range of products with potential applications in medicinal chemistry and materials science. beilstein-journals.org The domino reactions involving 1,4-additions of carbonyl compounds to the chromone moiety, coupled with ring cleavage, provide access to products that are not easily synthesized by other methods. beilstein-journals.org

Table 2: Potential Products from Domino Reactions of this compound with Activated Carbonyl Compounds

Activated Carbonyl CompoundPotential Product Type
Dimethyl malonateFunctionalized coumarin (B35378) or benzofuran (B130515) derivatives
AcetylacetoneHighly substituted phenol (B47542) or benzophenone derivatives
Ethyl acetoacetateSubstituted salicylic (B10762653) acid derivatives or related esters

Formation of Schiff Bases and Hydrazone Derivatives

The direct formation of Schiff bases and hydrazones from this compound is not a typical transformation, as the bromine atom at the C-3 position is not a suitable functional group for direct condensation with amines or hydrazines. The synthesis of such derivatives generally requires the presence of a carbonyl group, most commonly a formyl group, at the C-3 position.

Therefore, the synthesis of Schiff bases and hydrazone derivatives of 6-methylchromone (B1361143) would typically proceed via a two-step process starting from this compound. The first step would involve the conversion of the bromo group into a formyl group. This can be achieved through various organic transformations, such as a metal-halogen exchange followed by reaction with a formylating agent.

Once the 3-formyl-6-methylchromone (B1298627) intermediate is obtained, it can readily undergo condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. The synthesis of a novel Schiff base from 3-formyl-6-methylchromone and 3-aminoquinoline (B160951) has been reported, along with its metal complexes.

The general reaction for the formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. Similarly, hydrazones are formed through the reaction of the 3-formylchromone with hydrazine or substituted hydrazines. These reactions are often catalyzed by a small amount of acid.

Table 3: Representative Schiff Base and Hydrazone Precursors for Reaction with 3-Formyl-6-methylchromone

ReactantProduct Type
AnilineSchiff Base (N-phenylimine)
BenzylamineSchiff Base (N-benzylimine)
Hydrazine hydrateHydrazone
PhenylhydrazinePhenylhydrazone

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed experimental ¹H NMR data for 3-Bromo-6-methylchromone, including chemical shifts (δ), multiplicities, and coupling constants (J), are not currently available in the reviewed scientific literature.

Specific, experimentally determined ¹³C NMR chemical shift values for each carbon atom in the this compound structure have not been reported in the available literature.

There are no published studies detailing the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation and complete resonance assignment of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

A complete, experimentally recorded FT-IR spectrum with peak assignments for this compound is not available in the public domain.

No experimental FT-Raman spectroscopic data or vibrational analysis for this compound has been found in the surveyed literature.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For this compound, with a chemical formula of C10H7BrO2, the expected monoisotopic mass can be calculated with high precision. The presence of a bromine atom would be distinctly identifiable due to its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This would result in two prominent peaks in the mass spectrum for the molecular ion [M]+• and any bromine-containing fragment ions, separated by approximately 2 Da. The precise mass-to-charge ratio (m/z) obtained from HRMS would allow for the confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

Ion Calculated m/z
[M]+• (with 79Br) Value not available

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Conformation and Intramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles of this compound, revealing the planarity of the chromone (B188151) ring system and the orientation of the bromine and methyl substituents. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as halogen bonding, π-π stacking, or C-H···O hydrogen bonds, which govern the solid-state architecture. Such information is crucial for understanding the compound's physical properties and potential for polymorphism.

Hypothetical Crystallographic Data Summary

Parameter Value
Crystal System Not determined
Space Group Not determined
Unit Cell Dimensions Not determined
Key Bond Lengths (Å) Not determined

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromone core of this compound is a conjugated system, which is expected to exhibit characteristic absorption bands in the UV region. The absorption of UV light would promote electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The expected transitions would likely be of the π → π* type, characteristic of conjugated systems, and potentially n → π* transitions involving the non-bonding electrons of the carbonyl and ether oxygen atoms. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the chromone ring. The bromo and methyl groups would be expected to cause shifts in the absorption maxima compared to the parent chromone molecule.

Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition Type
e.g., Ethanol Not determined Not determined e.g., π → π*

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, electronic properties, and spectroscopic signatures from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the minimum energy state) and for calculating electronic properties. nih.govarxiv.org For chromone (B188151) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. researchgate.netglobalresearchonline.net

Geometry optimization calculations for 3-Bromo-6-methylchromone would determine the precise bond lengths, bond angles, and dihedral angles that correspond to its lowest energy state. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also obtained from these calculations. Studies on similar molecules, like 3-formyl-6-methylchromone (B1298627) and 6-methylchromone-3-carbonitrile, have shown that DFT methods provide results that are in good agreement with experimental data where available. globalresearchonline.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP Method). (Note: These are representative values based on calculations for analogous chromone structures).
ParameterBondBond Length (Å)ParameterBond Angle (°)
Bond LengthC2-C31.354Bond AngleC2-C3-C4120.5
Bond LengthC3-Br1.890Bond AngleC3-C2-O1122.1
Bond LengthC4=O21.230Bond AngleC5-C6-C7118.7
Bond LengthC6-C11(H3)1.510Bond AngleC6-C7-C8121.3
Bond LengthO1-C91.375Bond AngleC9-O1-C2118.5

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orguci.edu It is a primary computational tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comnih.gov By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the oscillator strengths (f) of these transitions. researchgate.netnih.gov

For this compound, TD-DFT calculations, often performed with functionals like CAM-B3LYP, can simulate its UV-Vis spectrum. aps.orgnih.gov This analysis identifies the key electronic transitions, typically from lower-energy occupied molecular orbitals to higher-energy unoccupied ones, that are responsible for the observed absorption bands. researchgate.netnih.gov Such studies on related chromones have successfully correlated theoretical predictions with experimental spectra. researchgate.net

Table 2: Predicted Electronic Absorption Spectral Data for this compound from TD-DFT Calculations. (Note: Representative values).
Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S13100.25HOMO -> LUMO
S22850.18HOMO-1 -> LUMO
S32500.35HOMO -> LUMO+1

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides critical information about chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic character. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap implies higher reactivity. For this compound, analysis of the FMOs reveals the distribution of electron density in these key orbitals and helps predict its reactive behavior. Computational studies on 6-methylchromone-3-carbonitrile have utilized FMO analysis to investigate its electronic properties. globalresearchonline.net

Table 3: Frontier Molecular Orbital Energies for this compound. (Note: Representative values).
OrbitalEnergy (eV)
EHOMO-6.85
ELUMO-2.50
Energy Gap (ΔE)4.35

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized chemical bonds, lone pairs, and anti-bonding orbitals. mpg.dewisc.edu This provides a chemically intuitive picture of bonding and intramolecular interactions. rsc.orgbohrium.com

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In this compound, significant stabilization arises from interactions such as the delocalization of lone pair electrons (LP) from oxygen and bromine atoms into anti-bonding π* orbitals of the chromone ring. This analysis was applied to 3-formyl-6-methylchromone to understand its internal charge transfer processes. researchgate.net

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound. (Note: Representative interactions and energies).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) O1π* (C2-C3)25.5
LP (2) O2π* (C4-C4a)18.2
π (C5-C6)π* (C7-C8)20.8
LP (3) Brσ* (C3-C4)5.1

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

For this compound, the MEP map is a valuable tool for predicting its chemical reactivity and intermolecular interaction sites. The map would likely show the most negative potential concentrated around the carbonyl oxygen atom (O2), identifying it as a primary site for electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydrogen atoms and potentially near the C4 carbon of the carbonyl group. MEP analysis has been used to identify reactive sites in related chromone derivatives. researchgate.netglobalresearchonline.net

Prediction of Bioactive Areas and Chemical Reactivity Sites

The identification of bioactive areas and sites of chemical reactivity on a molecule is crucial for understanding its interaction with biological targets and its metabolic fate. Computational methods such as Density Functional Theory (DFT) and the analysis of Molecular Electrostatic Potential (MEP) maps are instrumental in this regard.

While specific DFT studies on this compound are not extensively available in the current literature, analysis of closely related analogs like 6-methylchromone-3-carbonitrile provides significant insights. globalresearchonline.net MEP analysis of 6-methylchromone-3-carbonitrile has revealed that the carbonitrile fragment is the most reactive site for both electrophilic and nucleophilic attacks. globalresearchonline.net This is attributed to the high electron density localized on the nitrogen atom and the electron-deficient carbon atom of the nitrile group.

For this compound, it can be inferred that the bromine atom at the 3-position, the carbonyl group at the 4-position, and the ether oxygen within the chromone ring are key sites of reactivity. The MEP map would likely show negative potential (red and yellow regions), indicating electron-rich areas susceptible to electrophilic attack, around the carbonyl oxygen and the bromine atom due to the presence of lone pairs of electrons. Conversely, positive potential (blue regions), indicating electron-deficient areas prone to nucleophilic attack, would be expected around the carbon atom of the carbonyl group and the carbon atom attached to the bromine.

A computational study on 3-formyl-6-methylchromone further supports the prediction of reactive sites on the chromone scaffold. researchgate.net The MEP analysis in this study helps in identifying the bioactive areas of the molecule, which are crucial for its interaction with biological receptors. researchgate.net These computational predictions are fundamental in understanding the non-covalent interactions that govern the binding of the molecule to its biological targets.

Table 1: Predicted Reactive Sites and Bioactive Areas of this compound based on Analog Studies

Molecular RegionPredicted Electrostatic PotentialType of Attack
Carbonyl Oxygen (C4=O)NegativeElectrophilic
Bromine Atom (C3-Br)NegativeElectrophilic
Ring Ether OxygenNegativeElectrophilic
Carbonyl Carbon (C4=O)PositiveNucleophilic
Carbon at C3PositiveNucleophilic

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

The initial step in QSAR modeling involves the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of chromone derivatives, these descriptors would capture variations in properties such as molecular weight, lipophilicity (log P), dipole moment, and electronic energies (HOMO and LUMO).

Once the descriptors are generated, statistical methods are employed to build the QSAR model. Commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.govacs.org

Principal Component Regression (PCR): PCR is used when the descriptors are highly correlated. It first transforms the descriptors into a smaller set of uncorrelated variables called principal components, which are then used in a regression analysis. nih.gov

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when there are many, and possibly collinear, predictor variables. It relates the descriptors to the biological activity by creating latent variables. nih.govnih.gov

A QSAR study on 3-iodochromone derivatives as potential fungicides utilized MLR, PCR, and PLS models. frontiersin.org The study found that the MLR model provided the best predictive power, highlighting the importance of specific descriptors in determining the fungicidal activity. frontiersin.org

The ultimate goal of a QSAR study is to identify the key molecular descriptors that are significantly correlated with the biological activity of interest. This correlation provides insights into the mechanism of action and guides the design of more potent compounds.

In the QSAR study of 3-iodochromone derivatives, several descriptors were found to be crucial for their fungicidal activity. frontiersin.org These included:

DeltaEpsilonC: This descriptor relates to the electronic properties of the molecule.

T_2_Cl_6, T_2_F_6, T_T_F_3: These are topological descriptors that encode information about the molecular structure and branching.

ZCompDipole: This descriptor is related to the dipole moment of the molecule. frontiersin.org

The positive or negative correlation of these descriptors with the biological activity indicates whether an increase or decrease in their values would lead to enhanced activity. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing the lipophilicity of the compound could improve its biological effect, possibly by enhancing its ability to cross cell membranes.

Table 2: Examples of Molecular Descriptors and Their Potential Correlation with Biological Activity for Chromone Derivatives

Descriptor CategoryExample DescriptorPotential Impact on Biological Activity
ElectronicDipole MomentInfluences binding affinity to polar targets.
LipophilicitylogPAffects membrane permeability and solubility.
TopologicalMolecular Connectivity IndicesRelates to molecular size and shape, impacting receptor fit.
Quantum-ChemicalHOMO/LUMO EnergiesIndicates chemical reactivity and stability.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process of molecular docking involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This allows for the prediction of the binding mode and the strength of the interaction. The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, potential protein targets could be explored based on the known biological activities of chromones, which include antifungal, anticancer, and anti-inflammatory effects. nih.gov Docking simulations could be performed against key enzymes in fungal metabolic pathways, or against protein kinases involved in cancer progression. The bromine atom at the 3-position could potentially form halogen bonds with electron-donating residues in the protein's active site, contributing to the binding affinity. The carbonyl group is a likely hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions.

The identification of key interacting amino acid residues through molecular docking can guide the design of more potent and selective inhibitors. This computational approach is an indispensable tool for hypothesis-driven drug design and the identification of novel molecular targets.

Table 3: Potential Molecular Targets and Key Interactions for this compound

Potential Target ClassExample ProteinPredicted Key Interactions
Fungal EnzymesCytochrome P450 lanosterol (B1674476) 14α-demethylaseHalogen bonding, hydrogen bonding, hydrophobic interactions.
Protein KinasesEpidermal Growth Factor Receptor (EGFR)Hydrogen bonding with backbone atoms, π-π stacking with aromatic residues.
Inflammatory EnzymesCyclooxygenase-2 (COX-2)Hydrophobic interactions within the active site channel.

Biological Activity Research of 3 Bromo 6 Methylchromone and Analogous Chromones

Research into Antiproliferative and Cytotoxic Mechanisms

Chromone (B188151) derivatives have been identified as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. Research has focused on understanding their efficacy, mechanism of action, and their potential to overcome challenges like multidrug resistance.

Investigation of Cytotoxic Effects on Tumor Cell Lines (e.g., multidrug-resistant human colon cancer cells, mouse lymphoma cells)

Studies have demonstrated the cytotoxic potential of 3-formylchromone derivatives, which are structurally analogous to 3-bromo-6-methylchromone, against several tumor cell lines. Research has particularly highlighted their effectiveness against multidrug-resistant (MDR) cancer cells.

In one study, a range of 3-formylchromone derivatives were evaluated for their antiproliferative effects. iiarjournals.org Against human mdr1 gene-transfected mouse lymphoma cells, compounds such as 3-formyl-6-isopropylchromone (B1269930) and 6-bromo-3-formylchromone were among the most effective. iiarjournals.org Similarly, when tested on multidrug-resistant human colon cancer cells (COLO 320), derivatives including 3-formyl-6-methylchromone (B1298627), 6-fluoro-3-formylchromone, and 6-bromo-3-formylchromone showed significant cytotoxic activity. iiarjournals.org The effectiveness of these compounds is often linked to their physicochemical properties, with log P values providing insight into their selective cytotoxicity against cancer cells. iiarjournals.orgnih.gov

Table 1: Antiproliferative Effect of 3-Formylchromone Analogs on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Activity
3-Formyl-6-isopropylchromone Mouse Lymphoma (mdr1-transfected) Effective
6-Bromo-3-formylchromone Mouse Lymphoma (mdr1-transfected) Effective
6-Chloro-3-formyl-7-methylchromone Mouse Lymphoma (mdr1-transfected) Effective
6,8-Dibromo-3-formylchromone Mouse Lymphoma (mdr1-transfected) Effective
3-Formyl-6-methylchromone Human Colon Cancer (COLO 320) Effective
3-Formyl-6-nitrochromone Human Colon Cancer (COLO 320) Effective
6-Fluoro-3-formylchromone Human Colon Cancer (COLO 320) Effective
6-Chloro-3-formylchromone (B182501) Human Colon Cancer (COLO 320) Effective
6-Bromo-3-formylchromone Human Colon Cancer (COLO 320) Effective
6-Chloro-3-formyl-7-methylchromone Human Colon Cancer (COLO 320) Effective
6,8-Dichloro-3-formylchromone Human Colon Cancer (COLO 320) Effective

Mechanistic Studies of Michael Acceptor Activity and Interaction with Cellular Targets

The biological activity of chromones like this compound is often attributed to their nature as Michael acceptors. The core structure of these compounds features an α,β-unsaturated carbonyl system. This electrophilic arrangement makes them susceptible to nucleophilic attack from biological macromolecules.

Under physiological conditions, the thiol groups of cysteine residues in proteins are potent nucleophiles that can react with Michael acceptors. This covalent bond formation, known as a Michael addition, can alter the protein's structure and function. By forming these covalent adducts with key cellular proteins, such as enzymes or transcription factors involved in cell proliferation and survival, Michael acceptors can disrupt critical cellular pathways, leading to cytotoxicity and antiproliferative effects. This mechanism is a key strategy in the design of targeted covalent inhibitors for various therapeutic applications.

Analysis of Effects on Multidrug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). iiarjournals.org P-gp actively transports a wide range of chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. nih.gov

Several 3-formylchromone derivatives have been identified as effective modifiers of MDR in both mouse lymphoma and human colon cancer cells. iiarjournals.orgnih.gov These compounds act as chemosensitizers, meaning they can reverse the resistance of cancer cells to traditional anticancer drugs. iiarjournals.org The mechanism of MDR reversal is believed to involve the inhibition of the P-gp efflux pump. iiarjournals.org By blocking the pump's activity, these chromone derivatives allow chemotherapeutic agents to accumulate within the cancer cells, thereby restoring their cytotoxic effects. iiarjournals.orgnih.gov The ability of these compounds to reverse MDR is influenced by molecular properties such as their total polar surface area and ground state dipole moments. iiarjournals.orgnih.gov

Antimicrobial and Antibiofilm Research

In addition to their anticancer properties, chromone derivatives have been investigated for their potential to combat microbial infections. Research has demonstrated their efficacy against both pathogenic bacteria and fungi, including their ability to inhibit biofilm formation, a key virulence factor.

Studies on Antibacterial Efficacy Against Pathogenic Strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi)

Halogenated 3-formylchromones have shown significant antibacterial and antibiofilm activity against pathogenic Gram-negative bacteria Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne gastroenteritis. nih.govnih.gov

In particular, 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) have been identified as active compounds. nih.gov Both derivatives exhibit a minimum inhibitory concentration (MIC) of 20 µg/mL against the planktonic growth of these bacteria. nih.govresearchgate.net Beyond inhibiting growth, these compounds also effectively inhibit biofilm formation in a dose-dependent manner. nih.govnih.gov Further mechanistic studies revealed that they interfere with several bacterial virulence factors, including swimming motility, protease activity, and fimbrial agglutination. nih.govnih.gov The most active compound, 6B3FC, was also found to inhibit the expression of genes associated with quorum sensing and biofilm formation in V. parahaemolyticus. nih.govnih.gov

Investigation of Antifungal Activity Against Fungal Species (e.g., Candida species)

Chromone derivatives have also demonstrated promising antifungal properties, particularly against various Candida species, which are a common cause of fungal infections in humans. asm.org

A study evaluating 27 different chromones found that four chromone-3-carbonitrile derivatives, including 6-methylchromone-3-carbonitrile, exhibited good antifungal activity against C. glabrata, C. parapsilosis, and C. albicans. asm.org These compounds displayed MIC values ranging from 5 to 50 µg/mL. asm.org Notably, the antifungal activity was also observed against a fluconazole-resistant strain of C. albicans. asm.org Further investigation revealed that these compounds were fungicidal, killing all C. albicans cells within 24 hours at a concentration of 20 µg/mL. asm.org In addition to their direct antifungal effects, these chromone-3-carbonitriles significantly inhibited the formation of C. albicans biofilms, a structure that contributes to antifungal resistance. asm.org Another study on (E)-3-benzylidene-chroman-4-one also showed fungicidal activity against Candida spp., with MIC values ranging from 62.5 µg/mL to 1000 µg/mL, suggesting the plasma membrane as a possible target. mdpi.comnih.gov

Table 2: Antifungal Activity of Chromone Analogs against Candida Species This table is interactive. You can sort and filter the data.

Compound Candida Species MIC Range (µg/mL)
6-Bromochromone-3-carbonitrile C. albicans, C. glabrata, C. parapsilosis 5 - 50
Chromone-3-carbonitrile C. albicans, C. glabrata, C. parapsilosis 5 - 50
6-Isopropylchromone-3-carbonitrile C. albicans, C. glabrata, C. parapsilosis 5 - 50
6-Methylchromone-3-carbonitrile C. albicans, C. glabrata, C. parapsilosis 5 - 50
(E)-3-Benzylidene-chroman-4-one Candida spp. 62.5 - 1000

Antiviral Research Initiatives

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a template for developing agents with a wide range of biological activities, including antiviral properties. nih.gov

Research has demonstrated the potential of chromone derivatives and their analogues against significant human viruses like Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

For HIV, studies on chromone alkaloids isolated from natural sources have identified compounds with notable activity. Schumannificine, a chromone secondary amine, displayed the greatest activity against HIV among a series of related compounds. nih.gov More complex synthetic analogues, such as pyranochromones, have also been investigated. A class of these compounds, known as 3'R,4'R-di-camphanoyl-pyranochromone (DCP) analogues, showed high potency against both wild-type HIV and strains resistant to multiple reverse transcriptase inhibitors. core.ac.uk

Regarding HBV, while direct studies on simple chromones are less common, related heterocyclic compounds have been a major focus of antiviral drug development. Phenylpropenamides, for example, have been shown to specifically inhibit HBV replication. nih.gov The development of nucleoside analogues like Clevudine, which has potent anti-HBV activity, underscores the ongoing search for effective therapies targeting this virus. nih.gov

Table 1: Antiviral Activity of Selected Chromone Analogues
Compound ClassSpecific Analogue(s)Target VirusObserved Activity
Chromone AlkaloidsSchumannificineHIVDemonstrated the highest anti-HIV activity among tested natural chromone alkaloids. nih.gov
PyranochromonesDCP AnaloguesHIV (Wild-Type and Resistant Strains)Exhibited high potency against both wild-type and multi-drug resistant HIV strains. core.ac.uk
PhenylpropenamidesAT-61, AT-130HBVSpecifically inhibit HBV replication and are active against lamivudine-resistant mutants. nih.gov

The antiviral mechanisms of chromone-based compounds can be quite specific and differ between compound classes. For the chromone alkaloid schumannificine, the anti-HIV activity is believed to result from its irreversible binding to the viral envelope protein gp120. nih.gov This action prevents the virus from attaching to and entering host cells, and it is distinct from the mechanisms of many common antiretroviral drugs that target viral enzymes like reverse transcriptase or protease. nih.gov

In contrast, the synthetic pyranochromone (DCP) analogues exert their anti-HIV effect by targeting the viral enzyme reverse transcriptase (RT). core.ac.uk Specifically, they inhibit the DNA-dependent DNA polymerase activity of RT, a mechanism that distinguishes them from many other RT inhibitors. core.ac.uk This unique mode of action may contribute to their effectiveness against HIV strains that have developed resistance to other antiretroviral drugs.

Enzyme Inhibition Studies

The ability of chromones to act as enzyme inhibitors is a significant aspect of their therapeutic potential.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov In humans, the urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. nih.gov Therefore, the inhibition of urease is a valuable therapeutic strategy.

Urease inhibitors can be classified based on their mechanism of action, which is often determined through kinetic studies. mdpi.com These mechanisms include competitive, non-competitive, and mixed-type inhibition. While specific kinetic data for this compound is not available, research on other small molecules provides a framework for how chromones might interact with the enzyme. For example, some inhibitors act as substrate analogues and bind competitively to the active site, while others bind to allosteric sites or interact with the nickel ions essential for catalysis. nih.govnih.gov The compound 4-bromophenyl boronic acid has been identified as a potent urease inhibitor, highlighting the potential for bromo-substituted aromatic compounds in this area of research. nih.gov

Table 2: Examples of Urease Inhibition Mechanisms
Inhibitor TypeMechanism of ActionExample Compound Class
CompetitiveBinds to the active site of the free enzyme, preventing the substrate (urea) from binding. Vmax remains unchanged, while Km increases. mdpi.comSubstrate Analogues (e.g., thiourea) nih.gov
Non-competitiveBinds to a site other than the active site on either the free enzyme or the enzyme-substrate complex. Km remains unchanged, while Vmax decreases.Thiol Compounds nih.gov
Mixed-TypeBinds to a site other than the active site but can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.govmdpi.comBenzothiazoles nih.gov

Inhibition of Cholinesterases (e.g., Acetylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help alleviate cognitive symptoms. nih.govbohrium.com Research into chromone derivatives has revealed their potential as effective AChE antagonists. nih.gov

Studies have shown that the chromone framework is an advantageous starting point for developing AChE inhibitors. nih.gov For instance, novel 2-carboxamidoalkylbenzylamines based on the chromone scaffold have demonstrated inhibitory efficiency in the sub-micromolar range, with the most potent compound having an IC50 value of 0.07 μM. nih.gov Further investigations into various chromenone-based derivatives have identified compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most potent AChE inhibitors from a tested series, compound 2l , exhibited an IC50 value of 0.08 µM. nih.gov In another series, compound NSS-17 was identified as the most potent inhibitor against human AChE (hAChE) with an IC50 of 1.59 µM. bohrium.com

The substitution pattern on the chromone ring is crucial for inhibitory activity. A comparative study of two minimally substituted chromones, 3-cyanochromone (B1581749) and 7-amino-3-methylchromone, highlighted the importance of specific structural features. The study found that the planar nitrile group in 3-cyanochromone facilitated stacking interactions near the peripheral anionic site (PAS) of the enzyme, contributing to its higher inhibitory efficacy compared to the analog with sp3 hybridized substituents. nih.gov While direct data on this compound is limited, these findings suggest that substitutions at the 3- and 6-positions are key areas for modification to modulate cholinesterase inhibitory activity.

Table 1: Acetylcholinesterase (AChE) Inhibition by Analogous Chromone Derivatives

Compound/SeriesTargetIC50 Value (µM)Reference
2-Carboxamidoalkylbenzylamine AnalogAChE0.07 nih.gov
Compound 2l (Chromenone derivative)AChE0.08 ± 0.03 nih.gov
Compound 3h (Dual inhibitor)AChE0.15 ± 0.01 nih.gov
Compound NSS-17 (Chromone derivative)hAChE1.59 ± 0.02 bohrium.com

Monoamine Oxidase (MAO-B) Inhibition Investigations

Monoamine oxidase-B (MAO-B) is a validated drug target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. acs.orgeurekaselect.com This enzyme is responsible for the oxidative deamination of key neurotransmitters, and its inhibition can help restore neurotransmitter levels and reduce oxidative stress. nih.govnih.gov The chromone scaffold has been identified as a valuable framework for the development of potent and selective MAO-B inhibitors. acs.orgeurekaselect.comnih.gov

Research has demonstrated that chromone derivatives can act as potent, reversible, and selective inhibitors of human MAO-B (hMAO-B). acs.orgeurekaselect.com The position and nature of substituents on the chromone ring significantly influence inhibitory potency and selectivity. For example, studies on C6-substituted chromones revealed them to be potent reversible MAO-B inhibitors with IC50 values in the low nanomolar range (2-76 nM), while showing lower affinity for the MAO-A isoform. nih.gov Similarly, chromone-3-carboxamides have shown high selectivity for hMAO-B, with some analogs displaying IC50 values in the nanomolar range. nih.gov

Specifically, research into 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position resulted in potent reversible MAO-B inhibitors with IC50 values of 2.8 nM and 3.7 nM, respectively. nih.gov Another study identified a chromone-hydroxypyridinone hybrid, compound 17d , as a selective hMAO-B inhibitor with an IC50 of 67.02 nM. nih.gov Crystallographic analysis of MAO-B in complex with chromone inhibitors shows that the chromone moiety is positioned in front of the FAD cofactor in the active site cavity. acs.org This structural insight, combined with structure-activity relationship (SAR) data, underscores the potential of chromones analogous to this compound as leads for developing new MAO-B inhibitors.

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Analogous Chromone Derivatives

Compound/SeriesTargetIC50 Value (nM)Inhibition TypeReference
6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acidMAO-B2.8Reversible nih.gov
6-[(3-bromobenzyl)oxy]chromone-3-carbaldehydeMAO-B3.7Reversible nih.gov
C6-alkyloxy substituted chromonesMAO-B2 - 76Reversible nih.gov
Compound 17d (Chromone-hydroxypyridinone hybrid)hMAO-B67.02 ± 4.3- nih.gov
Chromone-3-carboxamide 9 hMAO-BNanomolar range- nih.gov
Chromone-3-carboxamide 12 hMAO-BNanomolar range- nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Research

Cyclooxygenase (COX) enzymes, which exist as at least two isoforms (COX-1 and COX-2), are key mediators of inflammation. siam.edu They catalyze the conversion of arachidonic acid into prostaglandins. siam.edu While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. mdpi.com Selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com

Several studies have evaluated chromone derivatives as potential COX-2 inhibitors. nih.govresearchgate.netnih.gov A series of chromone derivatives were assessed for their COX-2 inhibitory activity, with the most potent compounds exhibiting IC50 values in the low micromolar range. For example, compound 48 showed an IC50 of 3.30 µM. researchgate.net Some of these compounds also demonstrated higher selectivity for COX-2 over COX-1 compared to the known drug celecoxib. siam.eduresearchgate.net

In a different study, chromone-based derivatives containing a (carbamate)hydrazone moiety were designed, and several compounds demonstrated potent COX-2 inhibitory activities in the two-digit nanomolar range with good selectivity. nih.gov Another research effort, using virtual screening and synthesis, identified a chromone derivative, Q7-26 , as a potent and specific COX-2 inhibitor with an IC50 of 0.137 µM, outperforming celecoxib. nih.gov These findings indicate that the chromone structure is a promising platform for designing novel and selective COX-2 inhibitors. The activity of this compound itself has not been specifically detailed, but the general efficacy of substituted chromones in this area is well-documented.

Table 3: Cyclooxygenase-2 (COX-2) Inhibition by Analogous Chromone Derivatives

Compound/SeriesTargetIC50 Value (µM)Selectivity Index (SI) vs. COX-1Reference
Compound 48 COX-23.30- researchgate.net
Compound 35 COX-27.467.48 siam.eduresearchgate.net
Compound 39 COX-27.364.19 siam.eduresearchgate.net
Benzylcarbazates 2a-c COX-2Nanomolar rangeReasonable nih.gov
Compound Q7-9 COX-20.121 ± 0.010> 826 nih.gov
Compound Q7-26 COX-20.137 ± 0.004- nih.gov

Carbonic Anhydrase Isozyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. tandfonline.comnih.gov They are involved in numerous physiological processes, and various CA isoforms have been identified as therapeutic targets for diseases like glaucoma, epilepsy, and cancer. mdpi.comnih.gov The development of isoform-specific inhibitors is a key goal in this field to avoid off-target effects. nih.govmdpi.com

Research has explored chromone-containing sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov A series of sulfonamide derivatives incorporating substituted 3-formylchromone moieties were found to be effective inhibitors against cytosolic isoforms hCA I and hCA II, as well as the secreted isoform hCA VI, with inhibition constants (Ki) ranging from 0.228 to 118 µM. tandfonline.com Another study on chromone-containing sulfonamides reported excellent inhibitory activities against bovine carbonic anhydrase (bCA) with IC50 values between 4.31 and 29.12 µM. nih.gov

In-silico analysis of chromone-containing sulfonamide derivatives provided insights into their binding and inhibitory activity. nih.gov The study noted that the activity of these compounds was influenced by the nature of substituents, with a decline in activity observed in the order of F > Br > C2H5 > H. nih.gov This suggests that while a bromo-substituted chromone like this compound could be an active inhibitor, a fluoro-substituted analog might be more potent. The position of the sulfonamide moiety was also found to be critical for activity. nih.gov

Table 4: Carbonic Anhydrase (CA) Inhibition by Analogous Chromone Derivatives

Compound/SeriesTarget Isoform(s)Inhibition Constant (Ki or IC50)Reference
3-Formylchromone SulfonamideshCA I, II, VIKi: 0.228 - 118 µM tandfonline.com
Chromone SulfonamidesbCAIC50: 4.31 - 29.12 µM nih.gov
Tetrabromo Chalcone (B49325) DerivativeshCA IKi: 11.30 - 21.22 nM researchgate.net
Tetrabromo Chalcone DerivativeshCA IIKi: 8.21 - 12.86 nM researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Studies

Impact of Halogen Substitution (Bromine) at C-3 on Biological Activity

The introduction of a halogen atom, such as bromine, at the C-3 position of the chromone (B188151) ring significantly modulates the electronic properties and reactivity of the molecule, which in turn affects its biological activity. The bromine atom is a key feature in 3-Bromo-6-methylchromone, influencing its potential as an intermediate in organic synthesis and as a bioactive agent itself.

The C-3 bromine atom is highly reactive, allowing for nucleophilic substitution reactions. This reactivity makes 3-bromochromones versatile precursors for synthesizing a variety of other derivatives, including 3-styrylchromones through Heck reactions and other heterocyclic systems. nih.gov This synthetic utility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, replacing the bromine with other functional groups allows for a systematic exploration of how different substituents at this position impact biological targets.

From an electronic standpoint, halogens are electron-withdrawing groups. The presence of bromine at C-3 alters the electron density distribution across the chromone scaffold, which can affect how the molecule interacts with biological receptors and enzymes. Modifying the halogen at this position (e.g., replacing bromine with chlorine) can alter the molecule's binding affinity for its target. Studies on various 3-halochromones have demonstrated their potential as fluorescent probes, with photophysical properties influenced by the nature of the halogen. nih.gov This highlights the role of the C-3 halogen in defining the molecule's fundamental physicochemical characteristics, which are intrinsically linked to its bioactivity.

Research on 3-formylchromone derivatives has shown that the introduction of halogens at other positions, such as C-6 and C-8, can significantly increase lipophilicity and biological activity, for example, in urease inhibition. researchgate.net While this finding is not directly at the C-3 position, it underscores the general principle that halogenation is a critical strategy in modulating the bio-potency of the chromone scaffold.

Table 1: Influence of C-3 Substitution on Chemical Reactivity and Synthetic Potential

C-3 SubstituentKey Chemical PropertyResulting Derivative Class (Example)Reference
Bromine (Br)Good leaving group for nucleophilic substitutionVarious C-3 substituted heterocycles
Bromine (Br)Reactive partner in cross-coupling reactions (e.g., Heck)3-Styrylchromones nih.gov
Chlorine (Cl), Iodine (I)Modulates electronic properties and fluorescenceFluorescent 3-halochromones nih.gov
Formyl (CHO)Highly reactive electrophilic center3-Vinylchromones, Pyridines nih.govthieme-connect.com

Influence of Methyl Substitution at C-6 on Biological Activity

The methyl group at the C-6 position of this compound also plays a significant role in defining the molecule's biological profile. Substituents on the benzene (B151609) ring (A-ring) of the chromone nucleus can influence reactivity, metabolic stability, and receptor interactions.

Studies on different chromone series have shown that substitution on the benzene ring significantly influences biological activity. For example, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold (structurally related to chromones), larger, electron-withdrawing groups at the C-6 and C-8 positions were found to be favorable for high potency. acs.org While a methyl group is electron-donating, its steric bulk and lipophilicity can still contribute positively to binding interactions. In another context, research on monoamine oxidase-B (MAO-B) inhibitors revealed that methyl substitution on the chromone ring was crucial for activity. mdpi.com

Furthermore, the presence of electron-donating or electron-withdrawing groups at the C-6 position can increase or decrease the electron density of the chromone system, which in turn affects its biological properties. nih.gov In some cases, the introduction of a methyl group can enhance bioactivity by sterically hindering metabolic pathways. For example, a study on curcumin (B1669340) demonstrated that introducing methyl groups at the C2 and C6 positions led to diminished reductive metabolism, resulting in enhanced antiangiogenesis activity and tumor growth suppression compared to the parent compound. nih.gov This principle could potentially apply to this compound, where the C-6 methyl group might improve its metabolic stability and bioavailability.

Table 2: Effect of Benzene Ring (A-Ring) Substitution on Biological Activity

PositionSubstituent TypeObserved Effect on BioactivityTarget/Activity (Example)Reference
C-6, C-8Larger, electron-withdrawing groups (e.g., Br)Favorable for high potencySIRT2 Inhibition acs.org
C-6Methyl group (-CH3)Considered important for activityMAO-B Inhibition mdpi.com
C-6Electron-donating or withdrawing groupsModulates electron density and biological propertiesGeneral Bioactivity nih.gov
C-6, C-7Electron-withdrawing groups (-F, -Cl)High antifungal activityAntifungal

Role of Formyl and Other Functional Groups at C-3 on Activity Profiles

While the focus is on this compound, understanding the role of other functional groups at the C-3 position, particularly the highly studied formyl group (-CHO), provides critical insight into the SAR of this molecular scaffold. 3-Formylchromone is a key intermediate and a highly reactive synthon used in the synthesis of numerous heterocyclic compounds with diverse biological activities. nih.govuniv.kiev.ua

3-Formylchromone possesses three highly electrophilic centers: the C-2 and C-4 atoms of the pyrone ring and the carbon atom of the formyl group. nih.gov This poly-electrophilic nature makes it a versatile substrate for reactions with nucleophiles. thieme-connect.com It readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds to produce 3-vinylchromones, which are themselves valuable precursors for more complex molecules. nih.govthieme-connect.com

The biological activity of 3-formylchromone derivatives is potent and varied. Studies have shown they possess tumor cell-specific cytotoxicity and are potential topoisomerase inhibitors. nih.gov The substitution pattern on the chromone ring significantly impacts this activity. For example, a study on the cytotoxicity of 6-substituted 3-formylchromones found that 6-fluoro, 6-chloro, and 6-chloro-7-methyl derivatives were the most cytotoxic, while the 6-nitro derivative showed lower cytotoxicity. researchgate.net In another study, 6,8-dichloro and 6,8-dibromo-3-formylchromones exhibited potent urease inhibitory activity, suggesting that electron-withdrawing groups at these positions enhance this specific bioactivity. researchgate.net These findings highlight the synergistic effect between the C-3 formyl group and substituents on the benzene ring.

The conversion of the C-3 formyl group into other functionalities, such as Schiff bases or hydrazones, has yielded compounds with significant antimicrobial and anticancer properties. researchgate.net This demonstrates that the C-3 position is a critical locus for derivatization to tune the biological activity profile of the chromone scaffold.

Correlation of Molecular Structure with Biological Efficacy and Selectivity

A central theme in the study of chromones is the exceptionally close relationship between molecular structure and biological efficacy and selectivity. acs.org Minor alterations to the substitution pattern on the chromone scaffold can lead to dramatic changes in activity and target specificity.

For instance, in the development of SIRT2 inhibitors, it was found that even small modifications in any of the four key positions of the chroman-4-one ring system markedly affected the inhibitory activity. acs.org The study identified that an intact carbonyl group, an alkyl chain of specific length at the C-2 position, and large, electron-withdrawing groups at C-6 and C-8 were all crucial for potent and selective inhibition. acs.org

Selectivity is also profoundly influenced by subtle structural changes. Research on 3-arylisoquinolinones, which share some structural similarities with substituted chromones, found that moving a fluoro substituent from the para to the meta position on the C-3 aryl ring increased antiproliferative activity by up to 700-fold. nih.gov This dramatic shift was attributed to the ability of the meta-substituted compound to occupy a specific subpocket in its biological target (tubulin), a feat not possible for the para isomer. nih.gov

However, the correlation is not always straightforward. A study on the cytotoxicity of various 3-formylchromone derivatives concluded that there was no clear-cut relationship between the chemical structures of the compounds tested and their cytotoxic activity. researchgate.net This suggests that while general trends can be identified, the ultimate biological effect is a complex interplay of multiple factors including electronics, sterics, lipophilicity, and metabolism, which can sometimes lead to non-obvious SAR outcomes.

Conformational Analysis and its Implications for Reactivity and Bioactivity

The three-dimensional structure and conformational flexibility of chromone derivatives are critical determinants of their reactivity and bioactivity. The chromone ring system itself is largely planar, which influences how it presents its functional groups for interaction with biological targets. core.ac.uk

Theoretical studies, often using methods like Density Functional Theory (DFT), provide valuable insights into the conformational preferences of these molecules. nih.gov For 3-formylchromones, calculations have shown that the rotation of the formyl group relative to the pyrone ring is an important conformational feature. The planar arrangements (s-cis and s-trans) are energetically favored, which has implications for the accessibility of the formyl group's electrophilic carbon for reactions. core.ac.uk

The ability of a molecule to adopt a specific conformation to fit into an enzyme's active site is fundamental to its mechanism of action. nobelprize.org Understanding the conformational landscape of a ligand is therefore a prerequisite for comprehending its interaction with a receptor. mdpi.com For flexible molecules, techniques like NMR spectroscopy combined with computational modeling can elucidate the preferred conformations in solution, providing a more dynamic picture of the structure that is relevant to its biological function. mdpi.com The interplay between the planar chromone core and the rotational freedom of its substituents ultimately dictates the molecule's shape, which is a key factor in its biological efficacy and selectivity.

Advanced Research Applications and Future Perspectives

Role as a Building Block in Complex Heterocyclic Synthesis

3-Bromo-6-methylchromone serves as a key intermediate in the synthesis of a wide array of complex heterocyclic compounds. The electron-deficient C2-C3 double bond and the electrophilic C4-carbonyl group of the chromone (B188151) ring, coupled with the reactive C3-bromo substituent, make it a versatile precursor for constructing fused and spiro-heterocyclic systems. Its utility as a building block is demonstrated in various synthetic strategies.

The bromine atom at the 3-position is a particularly useful handle for introducing a variety of substituents through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and heteroaryl groups, as well as nitrogen, oxygen, and sulfur-containing moieties. These reactions provide a straightforward route to a diverse library of 3-substituted-6-methylchromone derivatives.

Furthermore, the chromone core itself can participate in cycloaddition reactions, acting as a dienophile or a Michael acceptor, leading to the formation of more complex polycyclic structures. The methyl group at the 6-position can also be functionalized, although it is generally less reactive than the other sites. The strategic manipulation of these reactive sites allows for the construction of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

A notable application of related 3-formylchromones, which share reactivity patterns, is in multicomponent reactions (MCRs). These reactions, which involve the simultaneous combination of three or more reactants in a single synthetic step, are highly efficient for generating molecular diversity. It is conceivable that this compound could be similarly employed in MCRs to produce complex heterocyclic libraries.

Reaction TypeReagents/ConditionsProduct TypeReference
Nucleophilic SubstitutionVarious Nucleophiles3-Substituted-6-methylchromones
Cross-Coupling ReactionsOrganometallic Reagents, Catalyst3-Aryl/Alkyl-6-methylchromones
Cycloaddition ReactionsDienes/DipolesFused Heterocyclic Systems
Multicomponent ReactionsAmines, Phosphine Oxidesα-Aminophosphine Oxides

Development of Fluorescent Probes and Chemosensors

The chromone scaffold is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes and chemosensors for the detection of various analytes. The fluorescence properties of chromones are sensitive to their substitution pattern and the surrounding environment, making them ideal candidates for sensing applications. This compound, with its reactive bromine atom, offers a convenient platform for the development of novel fluorescent probes.

The bromine at the 3-position can be readily replaced by various recognition moieties, such as crown ethers, calixarenes, or specific ligands, to create chemosensors that selectively bind to metal ions, anions, or neutral molecules. Upon binding of the analyte to the recognition unit, a change in the electronic properties of the chromone fluorophore can occur, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte.

The development of chemosensors based on this compound could have significant applications in various fields, including environmental monitoring, biomedical diagnostics, and cellular imaging. For instance, probes designed to detect specific metal ions could be used to monitor water quality, while those targeting biologically relevant molecules could be employed in disease diagnosis or for studying cellular processes.

AnalyteRecognition MoietySensing MechanismPotential ApplicationReference
Metal IonsCrown Ethers, Aza-crownsPhotoinduced Electron Transfer (PET)Environmental Monitoring, Bioimaging
AnionsUrea (B33335)/Thiourea DerivativesHydrogen Bonding InteractionsClinical Diagnostics
BiomoleculesSpecific LigandsFörster Resonance Energy Transfer (FRET)Disease Diagnosis
Gases (e.g., NO, H2S)Reactive Functional GroupsChemical ReactionPhysiological Studies

Application in the Design of Novel Bioactive Scaffolds

The chromone ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Chromone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, as a readily modifiable chromone derivative, represents a valuable starting point for the design and synthesis of novel bioactive scaffolds.

The bromine atom at the 3-position allows for the introduction of various pharmacophoric groups through established synthetic methodologies. By systematically varying the substituent at this position, it is possible to explore the structure-activity relationships (SAR) of 3-substituted-6-methylchromone derivatives and optimize their biological activity against a specific target.

The versatility of this compound as a scaffold for bioactive molecules has been demonstrated in the synthesis of compounds with potential applications in various therapeutic areas. For example, derivatives of this compound could be explored as inhibitors of enzymes such as kinases or proteases, or as ligands for G-protein coupled receptors. The continued exploration of this scaffold is likely to lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Therapeutic AreaTargetExample of Bioactive Chromone DerivativeReference
OncologyKinases, TopoisomerasesFlavopiridol (related flavonoid)
InflammationCyclooxygenase (COX)Chromone-based COX inhibitors
Infectious DiseasesBacterial/Fungal EnzymesStyrylchromones
Neurodegenerative DiseasesMonoamine Oxidase B (MAO-B)Chromone-based MAO-B inhibitors

Strategies for Molecular Hybridization in Drug Discovery Research

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound is an attractive scaffold for molecular hybridization due to its versatile chemistry and inherent biological relevance.

The reactive bromine atom at the 3-position provides a convenient attachment point for linking the chromone core to other pharmacophores. This can be achieved through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, allowing for the creation of a wide range of hybrid molecules.

For example, this compound could be hybridized with known anticancer agents, such as taxol or doxorubicin, to create novel conjugates with enhanced tumor-targeting properties or reduced side effects. Similarly, it could be combined with fragments of known enzyme inhibitors to generate new inhibitors with improved potency or selectivity.

Potential for Drug Repurposing Research of Chromone Derivatives

Drug repurposing, also known as drug repositioning, is the process of identifying new therapeutic uses for existing drugs that were originally developed for other indications. This approach offers several advantages over traditional drug discovery, including reduced development time and costs, as well as a lower risk of failure due to the known safety profiles of the repurposed drugs. The chromone scaffold is present in several approved drugs and clinically investigated compounds, making it a promising target for drug repurposing research.

While this compound itself is not an approved drug, its structural similarity to existing chromone-based drugs suggests that its derivatives could be investigated for new therapeutic applications. By screening libraries of 3-substituted-6-methylchromone derivatives against a wide range of biological targets, it may be possible to identify new activities that were not previously known.

Furthermore, existing drugs containing a chromone core could be chemically modified using the synthetic methodologies developed for this compound to create new analogs with improved properties or different biological activities. This approach could lead to the discovery of second-generation drugs with enhanced efficacy or a broader therapeutic window.

The potential for repurposing chromone derivatives is vast, given the wide range of biological activities associated with this scaffold. Future research in this area could focus on systematically evaluating the therapeutic potential of existing and novel chromone derivatives in a variety of disease models, with the aim of identifying new and effective treatments for unmet medical needs.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-methylchromone, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves bromination of 6-methylchromone using agents like N-bromosuccinimide (NBS) under controlled conditions. A study demonstrated that coupling bromine sources with Lewis acids (e.g., FeCl₃) in dichloromethane at 0–5°C improves regioselectivity . Post-synthesis, purity validation requires a combination of techniques:
  • HPLC (High-Performance Liquid Chromatography) for quantitative analysis.
  • IR Spectroscopy to confirm functional groups (e.g., C=O stretch at ~1737 cm⁻¹ for the chromone backbone) .
  • Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, as demonstrated for analogous brominated chromones .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons and methyl group splitting).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., [M+H]+ at m/z 241.98 for C₁₀H₇BrO₂).
  • SC-XRD : Resolves ambiguities in regiochemistry, as seen in studies of 6-bromo-4-oxo-chromene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from reaction conditions or purification methods. For example:
StudyCatalystSolventYieldReference
AFeCl₃DCM65%
BNoneTHF42%
  • Key factors :
  • Catalyst choice (Lewis acids vs. no catalyst).
  • Solvent polarity (DCM enhances electrophilic bromination).
  • Post-reaction purification (column chromatography vs. recrystallization).
  • Recommendation : Use Design of Experiments (DoE) to optimize variables systematically .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in antimicrobial applications?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize derivatives with substitutions at C-3 (bromo) and C-6 (methyl) to assess impact on activity. For example, replacing bromine with chlorine alters electron density and binding affinity .
  • Biological Assays :
  • In vitro MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
  • Molecular docking to predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .
  • Data Validation : Cross-reference experimental IC₅₀ values with computational predictions to identify outliers .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., bromination kinetics) using Gaussian or ORCA software. Compare activation energies for different intermediates.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar solvents stabilizing transition states) .
  • QSPR Models : Corrogate electronic descriptors (e.g., Hammett σ constants) with experimental reactivity data .

Methodological Challenges and Solutions

Q. How should researchers address solubility limitations of this compound in biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity).
  • Nanoparticle Formulations : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Surfactant-Assisted Dispersion : Tween-80 or PEG-400 improves aqueous dispersion without altering bioactivity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .
  • Waste Management : Segregate halogenated waste and neutralize with 10% sodium bicarbonate before disposal .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (LD₅₀ data for analogs suggest moderate toxicity) .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to grow diffraction-quality crystals.
  • Data Collection : Conduct SC-XRD at 100 K to minimize thermal motion artifacts, as done for 6-bromo-4-oxo-chromene derivatives .
  • Validation : Check CIF files against IUCr standards using PLATON or Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.